1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-
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Overview
Description
It is part of the Medicines for Malaria Venture (MMV) Malaria Box, which contains compounds with potential antimalarial activity . MMV006704 has shown promising results in inhibiting the growth of various parasites, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of MMV006704 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinolone fragment, which is then coupled with other intermediates under specific reaction conditions
Chemical Reactions Analysis
MMV006704 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV006704 can lead to the formation of quinolone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
It has shown efficacy against parasites such as Toxoplasma gondii and Entamoeba histolytica . In addition to its antiparasitic activity, MMV006704 is being investigated for its potential use in other areas of medicine, including cancer research and drug development . Its unique chemical structure makes it a valuable tool for studying various biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of MMV006704 involves the inhibition of key enzymes and pathways in parasitic organisms. It targets specific molecular pathways that are essential for the survival and replication of parasites . By inhibiting these pathways, MMV006704 disrupts the life cycle of the parasites, leading to their death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the synthesis of nucleic acids and proteins in the parasites .
Comparison with Similar Compounds
MMV006704 is structurally similar to other quinolone-based compounds, such as chloroquine and mefloquine . it has unique features that distinguish it from these compounds. For example, MMV006704 has a higher selectivity index and lower toxicity compared to chloroquine . Other similar compounds include MMV007363 and MMV666095, which also contain quinolone fragments and exhibit antimalarial activity . The uniqueness of MMV006704 lies in its specific chemical structure and its ability to target multiple pathways in parasitic organisms.
Properties
CAS No. |
148726-12-9 |
---|---|
Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-phenylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H21N3/c1-22(2)13-12-20-19-14-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)19/h3-11,14H,12-13H2,1-2H3,(H,20,21) |
InChI Key |
QWAVSGXBYFASKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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